4,4-Dimethyl-1-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)piperidine-2,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazoloquinazoline moiety, which is known for its diverse biological activities. The presence of the piperidine-2,6-dione structure adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)piperidine-2,6-dione typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring.
Attachment of the Piperidine-2,6-dione Moiety: The piperidine-2,6-dione structure is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)piperidine-2,6-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4,4-Dimethyl-1-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)piperidine-2,6-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)piperidine-2,6-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antimicrobial and anticancer properties.
Quinazoline Derivatives: Widely studied for their therapeutic potential in cancer treatment.
Uniqueness
4,4-Dimethyl-1-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)piperidine-2,6-dione stands out due to its unique combination of the triazoloquinazoline and piperidine-2,6-dione moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4,4-dimethyl-1-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-10-18-15-11-6-4-5-7-12(11)19-16(23(15)20-10)21-22-13(24)8-17(2,3)9-14(22)25/h4-7H,8-9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYBUGVBEJWWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2NN4C(=O)CC(CC4=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.